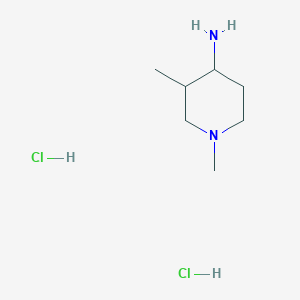

1,3-Dimethylpiperidin-4-amine dihydrochloride

Vue d'ensemble

Description

1,3-Dimethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a white solid that is often used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethylpiperidin-4-amine dihydrochloride typically involves the reaction of 1,3-dimethylpiperidine with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Dimethylpiperidin-4-amine dihydrochloride can undergo various chemical reactions including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

Drug Development

1,3-Dimethylpiperidin-4-amine dihydrochloride serves as a key intermediate in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis. The compound’s structure aids in enhancing the pharmacological properties of Tofacitinib, making it a valuable component in the synthesis process .

Quality Control and Assurance

In pharmaceutical manufacturing, this compound is utilized for Quality Control (QC) and Quality Assurance (QA) during the production of Tofacitinib and its formulations. It acts as a working standard or secondary reference standard to ensure consistency and compliance with FDA regulations .

Cancer Therapy

Recent studies have indicated that piperidine derivatives, including 1,3-Dimethylpiperidin-4-amine derivatives, exhibit potential anticancer activity. For instance, compounds derived from piperidine have shown improved cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like bleomycin. The structural modifications involving piperidine rings have been linked to enhanced binding interactions with target proteins involved in cancer progression .

Neurodegenerative Diseases

The compound has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer’s disease. Piperidine-based compounds have demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in managing cholinergic signaling in the brain. This inhibition could lead to improved cognitive function in affected individuals .

Biocidal Applications

Research has shown that piperidine derivatives can act as biocides, inhibiting the growth of various fungal strains by targeting chitin synthase. This application is particularly relevant in agricultural settings where controlling fungal pathogens is crucial for crop protection .

Summary of Findings

The following table summarizes the key applications of this compound:

Case Studies and Research Insights

Several studies highlight the efficacy of piperidine derivatives in various therapeutic contexts:

- A study demonstrated that piperidine-based compounds could enhance brain exposure of dual inhibitors targeting cholinesterases, leading to improved treatment outcomes for neurodegenerative diseases .

- Research on anticancer properties revealed that specific structural modifications of piperidine derivatives significantly increased their cytotoxicity against hypopharyngeal tumor cells, suggesting a promising avenue for drug development in oncology .

Mécanisme D'action

The mechanism of action of 1,3-Dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

trans-1,3-Dimethylpiperidin-4-amine dihydrochloride: This is a stereoisomer of 1,3-Dimethylpiperidin-4-amine dihydrochloride with similar chemical properties but different spatial arrangement of atoms.

Other Piperidine Derivatives: Compounds such as 1-methylpiperidine and 4-aminopiperidine share structural similarities but differ in their functional groups and reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Activité Biologique

1,3-Dimethylpiperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interactions with biomolecules, effects on cellular processes, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.14 g/mol. The compound features a piperidine ring with two methyl groups that enhance its solubility and reactivity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. It has been shown to modulate the activity of:

- Cytochrome P450 Enzymes : This interaction can influence the metabolism of other substrates, leading to significant biochemical consequences.

- Cholinergic Receptors : The compound exhibits potential as an acetylcholinesterase inhibitor, which is critical for neuropharmacological applications .

Cellular Effects

This compound impacts several cellular processes:

- Cell Signaling : The compound can alter signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

- Gene Expression : Studies indicate that it can modulate the expression of genes involved in metabolic pathways.

Dosage and Temporal Effects

The effects of this compound vary significantly with dosage:

- Low Doses : May enhance metabolic activity and improve cellular function.

- High Doses : Can lead to cytotoxic effects such as cellular damage or apoptosis.

Long-term exposure studies suggest that the stability and degradation of the compound are crucial for determining its efficacy over time.

Research Findings and Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

- Cancer Therapy : The compound has shown promising results in inducing apoptosis in cancer cell lines, outperforming established chemotherapeutics in certain models .

- Neurodegenerative Diseases : Its role as an acetylcholinesterase inhibitor positions it as a candidate for treating conditions like Alzheimer's disease by enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The table below summarizes key differences:

| Compound | Molecular Formula | Key Activity | Therapeutic Use |

|---|---|---|---|

| This compound | C₇H₁₈Cl₂N₂ | Acetylcholinesterase inhibition | Alzheimer's disease |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride | C₁₁H₁₄Cl₂N₂ | Enzyme inhibition; receptor modulation | Cancer therapy |

| trans-1,3-Dimethyl-piperidin-4-ylamine Dihydrochloride | C₇H₁₈Cl₂N₂ | Interaction with various receptors | Neuropharmacology |

Propriétés

IUPAC Name |

1,3-dimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGNKRYLHNGLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.